SB 525334

Description

Properties

IUPAC Name |

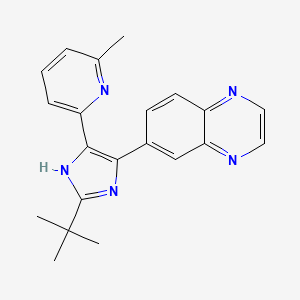

6-[2-tert-butyl-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5/c1-13-6-5-7-16(24-13)19-18(25-20(26-19)21(2,3)4)14-8-9-15-17(12-14)23-11-10-22-15/h5-12H,1-4H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPQHFZUICCZHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(N=C(N2)C(C)(C)C)C3=CC4=NC=CN=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801014442 | |

| Record name | 6-(2-(1,1-dimethylethyl)-5-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl)-Quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356559-20-1 | |

| Record name | SB 525334 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356559201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-(1,1-dimethylethyl)-5-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl)-Quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-525334 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of SB-525334: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-525334 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). By targeting a key signaling node in the TGF-β pathway, SB-525334 has emerged as a valuable tool for investigating the roles of this pathway in various physiological and pathological processes, particularly in fibrosis and cancer. This technical guide provides an in-depth overview of the mechanism of action of SB-525334, detailing its molecular interactions, cellular effects, and in vivo efficacy. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction to SB-525334 and the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, most notably fibrosis and cancer. The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase. This binding event recruits and activates the TGF-β type I receptor, ALK5, which in turn phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. The phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes involved in fibrosis and other cellular responses.

SB-525334 is a synthetic compound designed to specifically inhibit the kinase activity of ALK5, thereby blocking the downstream signaling cascade at a critical juncture. Its high potency and selectivity make it an invaluable pharmacological tool for both in vitro and in vivo studies.

Molecular Mechanism of Action

SB-525334 functions as an ATP-competitive inhibitor of the ALK5 kinase. It binds to the ATP-binding pocket of the ALK5 catalytic domain, preventing the phosphorylation of its downstream targets, Smad2 and Smad3. This direct inhibition of ALK5 is the primary mechanism through which SB-525334 exerts its biological effects.

Kinase Inhibition Profile

The inhibitory activity of SB-525334 has been quantified in various kinase assays. The following table summarizes its potency and selectivity.

| Kinase | IC50 (nM) | Fold Selectivity vs. ALK5 |

| ALK5 (TβRI) | 14.3 | - |

| ALK4 | ~57.2 | ~4-fold less potent |

| ALK2 | > 10,000 | > 700-fold |

| ALK3 | > 10,000 | > 700-fold |

| ALK6 | > 10,000 | > 700-fold |

Data compiled from multiple sources.

Cellular Effects of SB-525334

In a cellular context, the inhibition of ALK5 by SB-525334 leads to a cascade of downstream effects, effectively abrogating the pro-fibrotic and other pathological responses induced by TGF-β.

Inhibition of Smad2/3 Phosphorylation and Nuclear Translocation

A hallmark of TGF-β pathway activation is the phosphorylation of Smad2 and Smad3. SB-525334 potently blocks this event. Consequently, the formation of the Smad2/3-Smad4 complex is inhibited, preventing its translocation to the nucleus.

Downregulation of Pro-Fibrotic Gene Expression

By preventing the nuclear accumulation of the Smad complex, SB-525334 inhibits the transcription of key pro-fibrotic genes. This includes genes encoding extracellular matrix proteins such as collagen and fibronectin, as well as other mediators of fibrosis.

In Vitro Efficacy

SB-525334 has demonstrated efficacy in various cell-based models of fibrosis and other diseases. For instance, it has been shown to:

-

Attenuate the heightened sensitivity to TGF-β1 in pulmonary artery smooth muscle cells from patients with pulmonary arterial hypertension.

In Vivo Efficacy of SB-525334

The therapeutic potential of SB-525334 has been evaluated in several animal models of fibrotic diseases, where it has consistently shown beneficial effects.

Models of Renal Fibrosis

In a rat model of puromycin aminonucleoside (PAN)-induced nephritis, a model for renal fibrosis, oral administration of SB-525334 resulted in a dose-dependent reduction of pro-fibrotic gene expression in the kidneys.

| In Vivo Model | Species | SB-525334 Dose (mg/kg/day) | Key Findings |

| Puromycin Aminonucleoside (PAN)-induced Nephritis | Rat | 1, 3, 10 | Dose-dependent decrease in renal PAI-1, procollagen α1(I), and procollagen α1(III) mRNA. Significant inhibition of proteinuria at 10 mg/kg/day. |

Models of Pulmonary Fibrosis

In a mouse model of bleomycin-induced pulmonary fibrosis, SB-525334 treatment attenuated the histopathological alterations in the lung and significantly decreased the mRNA expression of key fibrotic markers.

| In Vivo Model | Species | SB-525334 Dose (mg/kg) | Key Findings |

| Bleomycin-induced Pulmonary Fibrosis | Mouse | 10, 30 | Attenuation of lung histopathological alterations. Significant decrease in Type I and III procollagen and fibronectin mRNA expression. Reduced Smad2/3 nuclear translocation and myofibroblast proliferation. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of SB-525334.

ALK5 Kinase Inhibition Assay (In Vitro)

This assay quantifies the ability of SB-525334 to inhibit the phosphorylation of a substrate by the ALK5 kinase.

Materials:

-

Recombinant human ALK5 kinase domain (GST-tagged)

-

Recombinant Smad3 protein (GST-tagged) as a substrate

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

SB-525334 in DMSO

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare a reaction mixture containing the ALK5 kinase and Smad3 substrate in the kinase assay buffer.

-

Add serial dilutions of SB-525334 (or DMSO as a vehicle control) to the wells of a 96-well plate.

-

Add the kinase/substrate mixture to the wells.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method). A typical ATP concentration is at or near the Km for ALK5.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Terminate the reaction (e.g., by adding a stop solution containing EDTA).

-

Quantify the phosphorylation of Smad3. For the radioactive method, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods like ADP-Glo™, follow the manufacturer's instructions to measure the generated ADP, which corresponds to kinase activity.

-

Calculate the percent inhibition for each concentration of SB-525334 and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-Smad2

This method is used to assess the effect of SB-525334 on TGF-β1-induced Smad2 phosphorylation in cultured cells.

Materials:

-

Cell line of interest (e.g., A549, HaCaT)

-

Cell culture medium and supplements

-

TGF-β1

-

SB-525334

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total Smad2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of SB-525334 or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Smad2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Smad2 to normalize for protein loading.

Immunofluorescence for Smad2/3 Nuclear Translocation

This technique visualizes the subcellular localization of Smad2/3 in response to TGF-β1 and SB-525334 treatment.

Materials:

-

Cells grown on glass coverslips

-

TGF-β1

-

SB-525334

-

4% paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against Smad2/3

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Follow steps 1-4 from the Western blot protocol for cell treatment.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific binding with blocking solution for 30 minutes.

-

Incubate with the primary anti-Smad2/3 antibody for 1 hour at room temperature.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides.

-

Visualize and capture images using a fluorescence microscope. Analyze the nuclear-to-cytoplasmic fluorescence intensity ratio to quantify translocation.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This method is used to measure the effect of SB-525334 on the mRNA levels of TGF-β target genes.

Materials:

-

Treated cell or tissue samples

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from the samples.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the RNA using a reverse transcriptase.

-

Set up the qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used animal model to evaluate the anti-fibrotic efficacy of compounds like SB-525334.

Materials:

-

Mice (e.g., C57BL/6)

-

Bleomycin sulfate

-

SB-525334

-

Vehicle for drug administration (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

-

Anesthesia

-

Surgical tools for intratracheal instillation

-

Materials for tissue collection and processing (histology, RNA/protein extraction)

Procedure:

-

Anesthetize the mice.

-

Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (e.g., 1-3 mg/kg).

-

Administer SB-525334 or vehicle orally, once or twice daily, starting at a specific time point post-bleomycin administration (e.g., day 7).

-

Monitor the animals for body weight and clinical signs.

-

At the end of the study (e.g., day 14 or 21), euthanize the animals and collect the lungs.

-

Process the lungs for various analyses:

-

Histology: Fix one lung lobe in formalin, embed in paraffin, section, and stain with Masson's trichrome to assess collagen deposition and fibrosis severity (e.g., using the Ashcroft scoring system).

-

Gene Expression: Homogenize another lung lobe to extract RNA for qPCR analysis of fibrotic markers.

-

Protein Analysis: Homogenize lung tissue to extract protein for Western blotting of p-Smad2, collagen, etc.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the TGF-β signaling pathway and the experimental workflows described in this guide.

SB-525334: A Selective ALK5 Inhibitor for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SB-525334 is a potent and selective small-molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] By selectively targeting ALK5, SB-525334 effectively blocks the canonical TGF-β signaling pathway, which plays a pivotal role in a multitude of cellular processes, including cell growth, differentiation, apoptosis, and extracellular matrix production.[4][5][6] Dysregulation of the TGF-β/ALK5 signaling axis is implicated in the pathogenesis of various diseases, most notably fibrosis and cancer, making SB-525334 a valuable tool for both basic research and preclinical drug development.[7][8]

This technical guide provides a comprehensive overview of SB-525334, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its study.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁N₅ | [1] |

| Molecular Weight | 343.42 g/mol | [1] |

| CAS Number | 356559-20-1 | [1] |

| Purity | >99% | [1] |

| Solubility | Soluble in DMSO at 30 mg/mL | [1] |

| Storage | Store lyophilized at -20°C. In solution, store at -20°C and use within 3 months. | [1] |

Mechanism of Action and the TGF-β/ALK5 Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase.[6][9] This binding event recruits and phosphorylates the TGF-β type I receptor, ALK5, activating its kinase domain.[4][5] Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[5][10] These phosphorylated R-Smads form a complex with the common mediator Smad (co-Smad), Smad4.[6][11][12] This entire Smad complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.[12][13]

SB-525334 exerts its inhibitory effect by directly targeting the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of Smad2 and Smad3.[1][2] This action effectively halts the downstream signaling cascade, leading to a reduction in the expression of profibrotic and other pathological target genes.[1][8]

Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of SB-525334.

Quantitative Data: Potency and Selectivity

SB-525334 exhibits high potency for ALK5 and selectivity over other ALK family members.

| Target Kinase | IC₅₀ (nM) | Reference |

| ALK5 (TβRI) | 14.3 | [1][2][3] |

| ALK4 | 58.5 | [1] |

| ALK2 | >10,000 | [1][2] |

| ALK3 | >10,000 | [1][2] |

| ALK6 | >10,000 | [1][2] |

Key In Vitro and In Vivo Effects

SB-525334 has demonstrated significant efficacy in a variety of preclinical models.

| Model | Key Findings | Reference |

| Bleomycin-Induced Pulmonary Fibrosis (in vivo) | Reduced nuclear translocation of Smad2/3, decreased myofibroblast proliferation, and attenuated pulmonary fibrosis. | [1] |

| Puromycin Aminonucleoside-Induced Nephritis (in vivo) | Reduced renal mRNA levels of PAI-1, procollagen α1(I), and procollagen α1(III). | [2][8] |

| Eker Rat Mesenchymal Tumors (in vivo) | Reduced the size and number of mesenchymal tumors. | [1] |

| Rat Model of Pulmonary Arterial Hypertension (in vivo) | Attenuated pulmonary arterial pressure and right ventricular hypertrophy. | [1] |

| Renal Proximal Tubule Cells (in vitro) | Blocked TGF-β1-induced phosphorylation and nuclear translocation of Smad2/3. | [2] |

| A498 Renal Epithelial Carcinoma Cells (in vitro) | Inhibited TGF-β1-induced increases in PAI-1 and procollagen α1(I) mRNA expression. | [2][8] |

| Human Peritoneal Mesothelial Cells (in vitro) | Attenuated TGF-β1-induced epithelial to mesenchymal transition (EMT). | [7][10][14][15] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

ALK5 Kinase Activity Assay (In Vitro)

This assay determines the potency of SB-525334 in inhibiting ALK5 kinase activity in a cell-free system.

Caption: Workflow for the in vitro ALK5 kinase activity assay.

Methodology:

-

Purified GST-tagged kinase domain of ALK5 is incubated with purified GST-tagged full-length Smad3.[2]

-

The reaction is initiated by the addition of ³³P-γATP in the presence of various concentrations of SB-525334.[2]

-

The amount of radioactively labeled Smad3 is measured to determine the extent of kinase inhibition.[2]

-

IC₅₀ values are calculated from the dose-response curve.[2]

-

To determine selectivity, similar assays are performed with other ALK kinases (e.g., ALK2, ALK4) and their respective substrates (e.g., Smad1 for ALK2).[2]

Inhibition of Smad2/3 Phosphorylation and Nuclear Translocation (Cell-Based Assay)

This immunofluorescence-based assay visualizes the effect of SB-525334 on a key step in the TGF-β signaling pathway within cells.

Caption: Workflow for the Smad2/3 nuclear translocation assay.

Methodology:

-

Human renal proximal tubule epithelial (RPTE) cells are seeded on microscope slides.[2]

-

Cells are serum-starved for 24 hours prior to treatment.[2]

-

Cells are pretreated with SB-525334 (e.g., 1 µM) or vehicle for 3 hours.[2]

-

Cells are then stimulated with TGF-β1 (e.g., 10 ng/mL) for 1 hour at 37°C.[2]

-

Following stimulation, cells are fixed and permeabilized.[2]

-

Immunofluorescence staining is performed using a primary antibody against Smad2/3 and a fluorescently labeled secondary antibody.[2]

-

The subcellular localization of Smad2/3 is visualized by confocal microscopy, and the nuclear signal intensity is quantified.[2]

Conclusion

SB-525334 is a well-characterized, potent, and selective inhibitor of ALK5. Its ability to effectively block the canonical TGF-β signaling pathway has been demonstrated in numerous in vitro and in vivo models of fibrosis and cancer. The detailed information on its properties, mechanism of action, and experimental applications presented in this guide serves as a valuable resource for researchers and drug development professionals seeking to investigate the role of TGF-β/ALK5 signaling in health and disease and to explore the therapeutic potential of its inhibition.

References

- 1. SB-525334 | Cell Signaling Technology [cellsignal.com]

- 2. selleckchem.com [selleckchem.com]

- 3. SB 525334 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Selective Transforming Growth Factor β Type II Receptor Inhibitors as Antifibrosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TGF-β1 Receptor Inhibitor SB525334 Attenuates the Epithelial to Mesenchymal Transition of Peritoneal Mesothelial Cells via the TGF-β1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. TGF-β signaling inhibits canonical BMP signaling pathway during palate development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. TGF-β1 Receptor Inhibitor SB525334 Attenuates the Epithelial to Mesenchymal Transition of Peritoneal Mesothelial Cells via the TGF-β1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to SB 525334: A Potent and Selective TGF-β Receptor I Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental applications of SB 525334, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5).

Core Chemical and Physical Properties

This compound, with the IUPAC name 6-[2-(tert-butyl)-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl]quinoxaline, is a small molecule inhibitor with a well-defined chemical structure.[1][2][3][4] Its key properties are summarized in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | 6-[2-(tert-butyl)-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl]quinoxaline | [1][2][3][4] |

| Molecular Formula | C₂₁H₂₁N₅ | [1][2][3][5] |

| Molecular Weight | 343.42 g/mol | [1][2][3][5] |

| CAS Number | 356559-20-1 | [1][2][3][5] |

| Appearance | Light yellow to yellow solid powder | [2][5] |

| Solubility | Soluble in DMSO (≥50 mg/mL), Ethanol (≥23.8 mg/mL); Insoluble in water. | [1][6][7] |

| Storage | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years. | [5] |

Mechanism of Action: Targeting the TGF-β Signaling Pathway

This compound is a highly potent and selective ATP-competitive inhibitor of the TGF-β type I receptor kinase, ALK5.[1][2][6][8][9] The binding of TGF-β to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in a wide array of cellular processes, including fibrosis, inflammation, and cell proliferation.[10][11][12][13]

The inhibitory activity of this compound is highly selective for ALK5. Its potency against other related kinases is significantly lower, as detailed in the table below.

| Target Kinase | IC₅₀ (nM) | References |

| ALK5 (TGF-βRI) | 14.3 | [1][2][5][6][8] |

| ALK4 | 58.5 | [2][8][14] |

| ALK2, ALK3, ALK6 | >10,000 | [2][8][14] |

Below is a diagram illustrating the canonical TGF-β signaling pathway and the point of inhibition by this compound.

Caption: TGF-β Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro ALK5 Kinase Assay

This assay determines the potency of this compound in inhibiting ALK5 kinase activity.[1][6]

Materials:

-

Purified, GST-tagged kinase domain of ALK5

-

Purified, GST-tagged full-length Smad3

-

[γ-³³P]ATP

-

This compound

-

Kinase assay buffer

-

SDS-PAGE apparatus and reagents

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the kinase assay buffer.

-

In a microcentrifuge tube, combine the purified GST-tagged ALK5 kinase domain and the GST-tagged Smad3 substrate in the kinase assay buffer.

-

Add the diluted this compound or vehicle (DMSO) to the reaction tubes and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for a specified duration (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the amount of radiolabeled Smad3 using a phosphorimager.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: Inhibition of Smad2/3 Phosphorylation and Nuclear Translocation

This immunofluorescence-based assay visualizes the inhibition of TGF-β-induced Smad2/3 phosphorylation and its translocation to the nucleus.[6]

Materials:

-

Human renal proximal tubule epithelial (RPTE) cells or other suitable cell line

-

Cell culture medium and supplements

-

TGF-β1

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against phospho-Smad2/3

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed RPTE cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 1 hour.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Incubate the cells with the primary antibody against phospho-Smad2/3 overnight at 4°C.

-

Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear fluorescence intensity of phospho-Smad2/3.

Quantitative Real-Time PCR (qPCR) for Fibrosis Markers

Materials:

-

A498 human kidney carcinoma cells or other relevant cell line

-

Cell culture medium

-

TGF-β1

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Real-time PCR system

Procedure:

-

Plate A498 cells and grow to sub-confluency.

-

Treat the cells with this compound or vehicle for 1 hour, followed by stimulation with TGF-β1 for 24 hours.

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reaction by combining the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Perform the qPCR using a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.

Caption: In Vitro Experimental Workflow for this compound.

This comprehensive guide provides researchers and drug development professionals with the essential technical information and detailed experimental protocols to effectively utilize this compound as a tool to investigate the TGF-β signaling pathway and its role in various pathological conditions.

References

- 1. apexbt.com [apexbt.com]

- 2. medkoo.com [medkoo.com]

- 3. ChemGood [chemgood.com]

- 4. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]

- 8. Inhibition of gene markers of fibrosis with a novel inhibitor of transforming growth factor-beta type I receptor kinase in puromycin-induced nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. TGF-β1 Receptor Inhibitor SB525334 Attenuates the Epithelial to Mesenchymal Transition of Peritoneal Mesothelial Cells via the TGF-β1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

- 12. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 14. SB-525334 | Cell Signaling Technology [cellsignal.com]

- 15. SB-525334 (SB525334) | ALK5 inhibitor | Probechem Biochemicals [probechem.com]

The Central Role of ALK5 in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal function of Activin receptor-like kinase 5 (ALK5) in cellular signaling. ALK5, also known as Transforming Growth Factor-beta Receptor 1 (TGFβR1), is a serine/threonine kinase receptor that plays a critical role in a multitude of cellular processes. Its dysregulation is implicated in a range of pathologies, including cancer, fibrosis, and autoimmune diseases, making it a key target for therapeutic intervention. This document provides a comprehensive overview of the ALK5 signaling pathway, quantitative data on its modulation, detailed experimental protocols for its study, and visual representations of its complex interactions.

Core Concepts of ALK5 Signaling

ALK5 is a crucial component of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a highly conserved system that regulates cell growth, differentiation, apoptosis, and extracellular matrix production.[1][2] The canonical signaling cascade is initiated by the binding of TGF-β ligands (TGF-β1, -β2, and -β3) to the TGF-β type II receptor (TGFβRII), a constitutively active kinase.[2][3] This binding event recruits and forms a heteromeric complex with ALK5.[1][4]

Upon complex formation, TGFβRII phosphorylates the glycine-serine rich (GS) domain of ALK5, leading to its activation.[1][5] The activated ALK5 kinase then propagates the signal intracellularly by phosphorylating the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[1][6] These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4.[6][7] This entire SMAD complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences (SMAD-binding elements) in the promoter regions of target genes to regulate their expression.[2][7]

Beyond this canonical pathway, ALK5 can also participate in non-canonical, SMAD-independent signaling pathways. These can involve the activation of other signaling molecules such as MAP kinases (e.g., ERK, JNK, p38), Rho-like GTPases, and phosphatidylinositol-3-kinase (PI3K).[5][7] This crosstalk between SMAD-dependent and -independent pathways contributes to the diverse and context-dependent cellular responses to TGF-β signaling.

Quantitative Analysis of ALK5 Inhibition

The development of small molecule inhibitors targeting the kinase activity of ALK5 is a major focus in drug discovery.[8][9] These inhibitors typically compete with ATP for binding to the catalytic domain of ALK5, thereby preventing the phosphorylation of downstream targets. The potency of these inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce ALK5 activity by 50%.[10]

| Inhibitor | IC50 (nM) | Assay Type | Reference |

| SB431542 | 94 | Cell-free | [8] |

| GW6604 | 140 | ALK5 autophosphorylation | [9] |

| GW6604 | 500 | TGF-β-induced PAI-1 transcription | [9] |

| A-83-01 | 12 | TGF-β type I receptor (ALK5-TD) | [8] |

| LDN-193189 | 5.3 (ALK3), 16.7 (ALK6) | Kinase assay (BMP receptors) | [8] |

Table 1: Inhibitory Potency of Selected ALK5 Inhibitors. This table summarizes the IC50 values for several small molecule inhibitors of ALK5, highlighting their potency in different assay systems.

Experimental Protocols

A variety of experimental techniques are employed to investigate the function of ALK5 and its role in signaling pathways. Detailed below are protocols for key assays.

ALK5 Kinase Activity Assay

This assay measures the ability of ALK5 to phosphorylate a substrate, and it is often used to screen for and characterize inhibitors.

LanthaScreen™ Eu Kinase Binding Assay Protocol

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the binding of a tracer to the kinase and its displacement by an inhibitor.[1]

-

Reagent Preparation:

-

Prepare a 3X dilution series of the kinase tracer in 1X Kinase Buffer A.

-

Prepare a 3X kinase/antibody solution containing 15 nM ALK5 and 6 nM Eu-anti-tag antibody in 1X Kinase Buffer A.

-

Prepare a 3X solution of the test compound at various concentrations.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the 3X test compound solution.

-

Add 5 µL of the 3X kinase/antibody mixture.

-

Add 5 µL of the 3X tracer solution to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate on a FRET-capable plate reader, measuring the emission from both the europium donor and the Alexa Fluor™ 647 acceptor.

-

Calculate the FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.[7]

-

Co-Immunoprecipitation (Co-IP) for Receptor Interaction

Co-IP is used to study the interaction between ALK5 and other proteins, such as TGFβRII, within a cellular context.

Protocol for TGF-β Receptor Co-Immunoprecipitation

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Immunoprecipitation:

-

Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the primary antibody against one of the target proteins (e.g., anti-TGFβRII) and incubate for 2-4 hours or overnight at 4°C.

-

Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.

-

Elute the protein complexes from the beads by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a Western blot using an antibody against the other target protein (e.g., anti-ALK5) to detect the co-immunoprecipitated protein.

-

Chromatin Immunoprecipitation (ChIP) for SMAD4 Binding

ChIP assays are used to determine if a specific protein, such as SMAD4, binds to a particular region of DNA within the cell.

Protocol for SMAD4 Chromatin Immunoprecipitation

-

Cross-linking and Cell Lysis:

-

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction with 0.125 M glycine.

-

Wash the cells with ice-cold PBS and lyse them in SDS lysis buffer (1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.1).[11]

-

-

Chromatin Shearing:

-

Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be determined empirically.

-

-

Immunoprecipitation:

-

Dilute the sheared chromatin in ChIP dilution buffer and pre-clear with protein A/G agarose beads.

-

Add an antibody specific for SMAD4 to the chromatin and incubate overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound material.

-

Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

-

-

DNA Purification and Analysis:

Visualizing ALK5 Signaling and Experimental Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex signaling pathways and experimental procedures.

Caption: Canonical TGF-β/ALK5 signaling pathway.

Caption: Experimental workflow for Co-Immunoprecipitation.

References

- 1. ulab360.com [ulab360.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. promega.com [promega.com]

- 7. benchchem.com [benchchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IC50 - Wikipedia [en.wikipedia.org]

- 11. Transforming Growth Factor β Promotes Complexes between Smad Proteins and the CCCTC-binding Factor on the H19 Imprinting Control Region Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chromatin Immunoprecipitation on Microarray Analysis of Smad2/3 Binding Sites Reveals Roles of ETS1 and TFAP2A in Transforming Growth Factor β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of SB 525334: A Technical Guide

SB 525334 has emerged as a cornerstone tool for researchers investigating the transforming growth factor-beta (TGF-β) signaling pathway. Its potency and selectivity for the TGF-β type I receptor (ALK5) have made it an invaluable small molecule inhibitor for studying the physiological and pathological roles of this pathway, particularly in fibrosis and cancer. This technical guide provides an in-depth overview of the discovery, history, and development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History

This compound, chemically known as 6-[2-(1,1-Dimethylethyl)-5-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]quinoxaline, was first characterized and reported by scientists at GlaxoSmithKline in the early 2000s. The seminal publication by Grygielko et al. in 2005 detailed its profile as a potent and selective inhibitor of the activin receptor-like kinase 5 (ALK5).[1] The development of this compound was part of a broader effort in the pharmaceutical industry to find small molecule inhibitors of TGF-β signaling, a pathway implicated in a wide array of diseases. The core structure, an imidazole-substituted quinoxaline, was likely identified through high-throughput screening and subsequent medicinal chemistry optimization to improve potency and selectivity against ALK5.

Mechanism of Action

The TGF-β signaling pathway plays a critical role in cellular processes such as proliferation, differentiation, and extracellular matrix (ECM) production. The pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5. This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the downstream effector proteins, Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.

This compound is an ATP-competitive inhibitor of the ALK5 kinase. By binding to the ATP-binding pocket of the ALK5 kinase domain, it prevents the phosphorylation of Smad2 and Smad3, thereby blocking the entire downstream signaling cascade.[1][2] This inhibition of Smad phosphorylation and subsequent nuclear translocation is the primary mechanism by which this compound exerts its biological effects.

Quantitative Data

The potency and selectivity of this compound have been characterized in numerous studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Kinase | IC50 (nM) | Reference |

| ALK5 (TGF-βRI) | 14.3 | [1][2] |

| ALK4 (ACVR1B) | 58.5 | [1] |

| ALK2 (ACVR1) | >10,000 | [1][2] |

| ALK3 (BMPR1A) | >10,000 | [1][2] |

| ALK6 (BMPR1B) | >10,000 | [1][2] |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Puromycin Aminonucleoside (PAN) induced nephritis in rats | 1, 3, or 10 mg/kg/day (oral) for 11 days | Dose-dependent reduction in renal PAI-1, procollagen α1(I), and procollagen α1(III) mRNA. Significant inhibition of proteinuria at 10 mg/kg/day. | [1] |

| Bleomycin-induced pulmonary fibrosis in mice | 10 or 30 mg/kg (oral) | Attenuation of histopathological alterations in the lung and decreased mRNA expression of Type I and III procollagen and fibronectin. | [2] |

| Monocrotaline-induced pulmonary arterial hypertension (PAH) in rats | 3 or 30 mg/kg (oral) | Reversal of pulmonary arterial pressure and inhibition of right ventricular hypertrophy. | [2] |

| Eker rat model of uterine mesenchymal tumors | 10 mg/kg/day (oral) | Significant decrease in tumor incidence, multiplicity, and size. | [2] |

| Chlorhexidine gluconate-induced peritoneal fibrosis in mice | Oral gavage (dose not specified) | Improved peritoneal thickness and fibrosis, and recovered peritoneal membrane function. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used in the characterization of this compound, based on published literature.

ALK5 Kinase Assay (In Vitro)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of ALK5.

-

Principle: A radioactive kinase assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.

-

Materials:

-

Purified, GST-tagged kinase domain of human ALK5.

-

Purified, GST-tagged full-length human Smad3.

-

[γ-³³P]ATP.

-

This compound dissolved in DMSO.

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).

-

SDS-PAGE gels and autoradiography equipment.

-

-

Protocol:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microcentrifuge tube, combine the ALK5 enzyme, Smad3 substrate, and the diluted this compound or DMSO (vehicle control).

-

Pre-incubate the mixture for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated Smad3.

-

Quantify the band intensities to determine the extent of inhibition at each concentration of this compound and calculate the IC50 value.

-

Smad2/3 Phosphorylation and Nuclear Translocation Assay (Cell-based)

This assay assesses the ability of this compound to inhibit TGF-β-induced signaling in a cellular context.

-

Principle: Immunofluorescence microscopy is used to visualize the phosphorylation and subcellular localization of Smad2/3 in response to TGF-β stimulation, with and without the inhibitor.

-

Materials:

-

A suitable cell line (e.g., human renal proximal tubule epithelial cells, HaCaT keratinocytes).

-

Cell culture medium and serum.

-

Recombinant human TGF-β1.

-

This compound dissolved in DMSO.

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody against phospho-Smad2/3.

-

Fluorescently-labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope.

-

-

Protocol:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with BSA.

-

Incubate with the primary anti-phospho-Smad2/3 antibody.

-

Wash and incubate with the fluorescently-labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear fluorescence intensity of phospho-Smad2/3 to determine the effect of this compound.

-

Conclusion

This compound has proven to be a robust and reliable research tool for the interrogation of the TGF-β signaling pathway. Its well-characterized potency, selectivity, and demonstrated efficacy in a variety of in vitro and in vivo models have solidified its importance in the fields of fibrosis, cancer, and immunology research. This guide provides a comprehensive overview of its discovery, mechanism of action, and key experimental data and protocols, serving as a valuable resource for scientists utilizing this important small molecule inhibitor. Further research with this compound will undoubtedly continue to unravel the complexities of TGF-β signaling and its role in human health and disease.

References

- 1. Inhibition of gene markers of fibrosis with a novel inhibitor of transforming growth factor-beta type I receptor kinase in puromycin-induced nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. TGF-β1 Receptor Inhibitor SB525334 Attenuates the Epithelial to Mesenchymal Transition of Peritoneal Mesothelial Cells via the TGF-β1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SB 525334: Target Specificity and Kinase Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor SB 525334, focusing on its target specificity, kinase inhibition profile, and mechanism of action. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support researchers in their understanding and application of this compound.

This compound is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] By targeting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which is implicated in a wide range of cellular processes, including growth, differentiation, apoptosis, and extracellular matrix production. Its anti-fibrotic properties have been demonstrated in various preclinical models.

Target Specificity and Kinase Profile

This compound exhibits high selectivity for ALK5. The inhibitory activity of this compound has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric of its potency.

| Target Kinase | IC50 (nM) | Selectivity Notes |

| ALK5 (TGF-βRI) | 14.3 | Primary Target |

| ALK4 | 58.5 | Approximately 4-fold less potent than against ALK5.[1][3] |

| ALK2 | > 10,000 | Inactive.[1][3] |

| ALK3 | > 10,000 | Inactive.[1][3] |

| ALK6 | > 10,000 | Inactive.[1][3] |

Mechanism of Action

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), a constitutively active kinase. This binding event recruits and phosphorylates the TGF-β type I receptor, ALK5, at its glycine-serine rich (GS) domain. The activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.

Phosphorylated SMAD2 and SMAD3 form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis and other cellular responses.

Experimental Protocols

In Vitro ALK5 Kinase Assay

This protocol describes a biochemical assay to determine the in vitro potency of this compound against ALK5 kinase.

Materials:

-

Purified, recombinant GST-tagged human ALK5 kinase domain

-

Purified, recombinant GST-tagged human SMAD3

-

[γ-³³P]ATP

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute these into the Kinase Assay Buffer to the desired final concentrations.

-

In a 96-well plate, add the ALK5 enzyme and the SMAD3 substrate to the Kinase Assay Buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of 0.75% phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated SMAD3 will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

-

Wash the filter plate multiple times with 0.75% phosphoric acid.

-

Dry the plate and add a scintillant to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based TGF-β-Induced SMAD2/3 Phosphorylation Assay

This protocol outlines a cell-based assay to confirm the inhibitory activity of this compound on the TGF-β signaling pathway in a cellular context.

Materials:

-

A suitable cell line (e.g., human renal proximal tubule epithelial cells (RPTECs) or A498 renal epithelial carcinoma cells)

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment

Procedure:

-

Seed the cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with a predetermined concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. A non-stimulated control should also be included.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-phospho-SMAD2/3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with the anti-total-SMAD2/3 antibody to normalize for protein loading.

-

Quantify the band intensities to determine the effect of this compound on TGF-β-induced SMAD2/3 phosphorylation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a kinase inhibitor like this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. SB-525334 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Inhibition of gene markers of fibrosis with a novel inhibitor of transforming growth factor-beta type I receptor kinase in puromycin-induced nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Foundational Research on TGF-beta Receptor Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Transforming growth factor-beta (TGF-β) signaling is a critical and highly conserved pathway that plays a multifaceted role in a vast array of cellular processes. These include cell growth, differentiation, apoptosis, and homeostasis.[1][2] The TGF-β superfamily of ligands, which includes TGF-βs, bone morphogenetic proteins (BMPs), and activins, exerts its influence through a sophisticated network of cell-surface receptors and intracellular mediators.[1][3]

However, the dysregulation of this pathway is a key driver in the pathogenesis of numerous human diseases, most notably cancer and fibrosis.[2][4] In the context of cancer, TGF-β exhibits a dual role; it acts as a tumor suppressor in the early stages but paradoxically promotes tumor progression, invasion, and metastasis in advanced stages.[5][6][7] This switch from a suppressor to a promoter of malignancy makes the TGF-β pathway a compelling target for therapeutic intervention. Consequently, the development of inhibitors targeting TGF-β receptors has become a significant focus of foundational research and drug discovery.

The TGF-β Signaling Pathway: A Mechanistic Overview

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its specific type II receptor (TβRII), a constitutively active serine/threonine kinase.[2][8] This binding event recruits a type I receptor (TβRI, also known as ALK5), forming a heterotetrameric complex.[9][10] Within this complex, TβRII phosphorylates the glycine-serine-rich GS domain of TβRI, thereby activating it.[1][2]

The activated TβRI kinase then propagates the signal intracellularly by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[11][12] These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4.[8][9] This entire SMAD complex translocates into the nucleus, where it partners with other transcription factors to regulate the expression of target genes, culminating in a specific cellular response.[1][11] The pathway is subject to negative feedback regulation, notably by inhibitory SMADs (I-SMADs) such as SMAD7, which can prevent R-SMAD activation.[11][13]

Strategies for Inhibiting the TGF-β Receptor

Therapeutic strategies to block TGF-β signaling are diverse, aiming to intervene at different points in the pathway.[14][15] These approaches can be broadly categorized as follows:

-

Ligand Traps: These agents, such as soluble forms of TβRII, sequester TGF-β ligands, preventing them from binding to cell surface receptors.[5]

-

Neutralizing Antibodies: Monoclonal antibodies can be designed to target and neutralize either the TGF-β ligands or the receptors themselves, thereby blocking the initial ligand-receptor interaction.[5][16] Fresolimumab is a notable example that neutralizes all three TGF-β isoforms.[5]

-

Antisense Oligonucleotides: These molecules are designed to inhibit the synthesis of TGF-β proteins by targeting their mRNA.[14][15]

-

Small Molecule Inhibitors: The most prevalent strategy involves the development of small molecules that target the ATP-binding site of the TβRI (ALK5) kinase domain, inhibiting its ability to phosphorylate SMAD2/3 and propagate the signal.[16][17]

References

- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. cusabio.com [cusabio.com]

- 4. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis [frontiersin.org]

- 6. jcpjournal.org [jcpjournal.org]

- 7. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Transforming growth factor beta - Wikipedia [en.wikipedia.org]

- 10. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]

- 11. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 12. TGF Beta Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. ANTI-TGF-ß THERAPY IN FIBROSIS: RECENT PROGRESS AND IMPLICATIONS FOR SYSTEMIC SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TGF-β-induced fibrosis: A review on the underlying mechanism and potential therapeutic strategies [pubmed.ncbi.nlm.nih.gov]

- 16. What are TGF beta receptor antagonists and how do they work? [synapse.patsnap.com]

- 17. scbt.com [scbt.com]

The Downstream Effects of ALK5 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the downstream effects of inhibiting Activin receptor-like kinase 5 (ALK5), a pivotal receptor in the transforming growth factor-beta (TGF-β) signaling pathway. Understanding these effects is critical for the development of novel therapeutics targeting a range of pathologies, including fibrosis, cancer, and autoimmune diseases. This document details the molecular cascades, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the core concepts.

The ALK5 Signaling Pathway and Its Inhibition

ALK5, also known as TGF-β type I receptor (TGFβR1), is a serine/threonine kinase receptor that plays a crucial role in mediating the signals of TGF-β ligands. The canonical signaling pathway is initiated by the binding of TGF-β to the TGF-β type II receptor (TGFβR2), which then recruits and phosphorylates ALK5. This activation of ALK5 leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in a myriad of cellular processes.

Inhibition of ALK5 blocks this entire downstream cascade. Small molecule inhibitors of ALK5 typically act as ATP-competitive antagonists, preventing the phosphorylation of SMAD2 and SMAD3 and thereby abrogating the TGF-β-induced cellular responses.

Caption: Canonical TGF-β/ALK5 signaling pathway and the point of inhibition.

Downstream Cellular and Physiological Effects of ALK5 Inhibition

The inhibition of ALK5 can profoundly impact cellular behavior and physiology, primarily by reversing or preventing the effects of excessive TGF-β signaling.

2.1. Anti-Fibrotic Effects:

TGF-β is a master regulator of fibrosis, a condition characterized by excessive deposition of extracellular matrix (ECM) proteins. ALK5 inhibition has been shown to be a potent anti-fibrotic strategy.

-

Mechanism: By blocking SMAD2/3 activation, ALK5 inhibitors decrease the expression of key pro-fibrotic genes, including collagens (e.g., COL1A1, COL3A1), fibronectin (FN1), and alpha-smooth muscle actin (ACTA2), a marker of myofibroblast differentiation.

-

Therapeutic Potential: This has significant implications for treating fibrotic diseases of the lung (idiopathic pulmonary fibrosis), liver (cirrhosis), kidney (chronic kidney disease), and skin (scleroderma).

2.2. Anti-Cancer Effects:

The role of TGF-β in cancer is complex and context-dependent. In early-stage cancers, it can act as a tumor suppressor. However, in advanced malignancies, TGF-β often promotes tumor progression, invasion, metastasis, and immunosuppression.

-

Mechanism: ALK5 inhibition can counteract these pro-tumorigenic effects by:

-

Inhibiting epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasion.

-

Reducing angiogenesis (the formation of new blood vessels that supply tumors).

-

Modulating the tumor microenvironment by decreasing the recruitment of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enhancing anti-tumor immunity.

-

-

Therapeutic Potential: ALK5 inhibitors are being investigated as potential treatments for various cancers, including glioblastoma, pancreatic cancer, and metastatic breast cancer, often in combination with immunotherapy.

2.3. Immunomodulatory Effects:

TGF-β is a key regulator of immune responses, generally promoting immunosuppression.

-

Mechanism: Inhibition of ALK5 can enhance immune responses by blocking the differentiation and function of immunosuppressive Tregs and promoting the activity of cytotoxic T lymphocytes and natural killer (NK) cells.

-

Therapeutic Potential: This makes ALK5 inhibition a promising strategy for autoimmune diseases and as an adjunct to cancer immunotherapy.

Quantitative Data on ALK5 Inhibition

The following tables summarize representative quantitative data on the effects of ALK5 inhibitors from various studies.

Table 1: Effect of ALK5 Inhibitors on Gene Expression in Fibroblasts

| Gene Target | Treatment Group | Fold Change vs. Control (TGF-β stimulated) |

| COL1A1 (Collagen I) | ALK5 Inhibitor (1 µM) | - 3.5 |

| ACTA2 (α-SMA) | ALK5 Inhibitor (1 µM) | - 4.2 |

| FN1 (Fibronectin) | ALK5 Inhibitor (1 µM) | - 2.8 |

| PAI-1 (SERPINE1) | ALK5 Inhibitor (1 µM) | - 5.1 |

Table 2: Impact of ALK5 Inhibition on Cancer Cell Invasion

| Cell Line | Treatment Group | % Invasion (relative to TGF-β control) |

| MDA-MB-231 (Breast) | ALK5 Inhibitor (10 µM) | 35% |

| Panc-1 (Pancreatic) | ALK5 Inhibitor (10 µM) | 42% |

| U-87 MG (Glioblastoma) | ALK5 Inhibitor (10 µM) | 28% |

Table 3: ALK5 Inhibitor Effects on Immune Cell Populations in Tumor Microenvironment

| Immune Cell Type | Treatment Group | % Change in Population (relative to vehicle) |

| CD8+ T Cells | ALK5 Inhibitor | + 60% |

| Regulatory T Cells (Tregs) | ALK5 Inhibitor | - 45% |

| Natural Killer (NK) Cells | ALK5 Inhibitor | + 30% |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research in this field.

4.1. ALK5 Kinase Assay (In Vitro)

-

Objective: To determine the direct inhibitory activity of a compound on ALK5 kinase.

-

Principle: Measures the transfer of a phosphate group from ATP to a specific substrate by recombinant ALK5.

-

Methodology:

-

Recombinant human ALK5 protein is incubated with a specific peptide substrate (e.g., a generic kinase substrate like poly(Glu, Tyr) or a specific SMAD-derived peptide).

-

The reaction is initiated by adding ATP (often radiolabeled ³²P-ATP or ³³P-ATP).

-

The test compound (ALK5 inhibitor) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the free ATP (e.g., using phosphocellulose paper).

-

The amount of incorporated phosphate is quantified using a scintillation counter or phosphorimager.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

4.2. Western Blot for Phospho-SMAD2/3 (Cell-Based)

-

Objective: To assess the ability of an ALK5 inhibitor to block TGF-β-induced SMAD2/3 phosphorylation in cells.

-

Methodology:

-

Cells (e.g., HaCaT keratinocytes, A549 lung cancer cells) are serum-starved overnight.

-

Cells are pre-treated with the ALK5 inhibitor at various concentrations for 1-2 hours.

-

Cells are then stimulated with a known concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for phosphorylated SMAD2 or SMAD3.

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is often stripped and re-probed for total SMAD2/3 and a loading control (e.g., GAPDH or β-actin) for normalization.

-

Caption: A typical workflow for Western blot analysis of pSMAD2/3.

4.3. Cell Invasion Assay (Boyden Chamber/Transwell Assay)

-

Objective: To measure the effect of ALK5 inhibition on the invasive capacity of cancer cells.

-

Methodology:

-

Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane extract (e.g., Matrigel).

-

Cancer cells are serum-starved and resuspended in a serum-free medium containing the ALK5 inhibitor or vehicle control.

-

The cell suspension is added to the upper chamber of the Transwell insert.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% fetal bovine serum) and TGF-β to stimulate invasion.

-

The plate is incubated for a period that allows for invasion but not proliferation (e.g., 24-48 hours).

-

Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

Invading cells on the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).

-

The stained cells are imaged under a microscope, and the number of invading cells is counted in several random fields.

-

The percentage of invasion is calculated relative to the control group.

-

Logical Relationships and Downstream Consequences

The inhibition of ALK5 initiates a cascade of events with predictable downstream consequences.

Caption: Logical flow from ALK5 inhibition to physiological outcomes.

Conclusion

The inhibition of ALK5 represents a promising therapeutic strategy for a diverse range of diseases driven by aberrant TGF-β signaling. A thorough understanding of its downstream effects, from the molecular to the physiological level, is paramount for the successful development of ALK5-targeting drugs. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to design, execute, and interpret studies aimed at harnessing the therapeutic potential of ALK5 inhibition. As research progresses, a deeper appreciation of the context-specific roles of ALK5 will undoubtedly unlock new avenues for clinical intervention.

SB525334: A Deep Dive into its Interaction with Smad Proteins

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SB525334 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). Its targeted inhibition of ALK5 kinase activity directly interferes with the canonical TGF-β/Smad signaling pathway, a critical regulator of numerous cellular processes. Dysregulation of this pathway is implicated in a wide range of pathologies, including fibrosis and cancer, making ALK5 an attractive therapeutic target. This technical guide provides a comprehensive overview of SB525334, focusing on its mechanism of action, its interaction with Smad proteins, and the experimental methodologies used to characterize its activity.

Introduction to the TGF-β/Smad Signaling Pathway

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), a constitutively active serine/threonine kinase.[1] This binding event recruits and phosphorylates the type I receptor, ALK5, leading to the activation of its kinase domain.[1][2] Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, at their C-terminal SXS motif.[1][2] This phosphorylation enables the R-Smads to form a complex with the common-mediator Smad (co-Smad), Smad4.[1] This heteromeric Smad complex subsequently translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in processes such as cell growth, differentiation, and extracellular matrix production.[1][2]

SB525334: Mechanism of Action

SB525334 functions as an ATP-competitive inhibitor of the ALK5 kinase. By binding to the ATP-binding pocket of the ALK5 kinase domain, SB525334 prevents the phosphorylation of Smad2 and Smad3.[3][4][5] This inhibition effectively blocks the downstream signaling cascade, preventing the nuclear translocation of the Smad complex and the subsequent transcription of TGF-β target genes.[3][4][5][6][7]

Quantitative Data

The potency and selectivity of SB525334 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of SB525334

| Target | Assay Type | IC50 (nM) |

| ALK5 (TβRI) | Cell-free kinase assay | 14.3[3][4][9][10] |

| ALK4 | Cell-free kinase assay | ~57.2 (4-fold less potent than ALK5)[3][5][10] |

| Smad2/3 Phosphorylation (A549 cells) | Cellular assay | 8.68[10] |

| TGF-β1-mediated proliferation (iPAH PASMCs) | Cellular assay | 295[9] |

Table 2: Selectivity Profile of SB525334

| Kinase | Activity | IC50 (μM) |

| ALK2 | Inactive | > 10[3][10] |

| ALK3 | Inactive | > 10[3][10] |

| ALK6 | Inactive | > 10[3][10] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of SB525334 with the Smad signaling pathway.

ALK5 Kinase Inhibition Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of SB525334 on the enzymatic activity of the ALK5 kinase.

-

Objective: To determine the IC50 value of SB525334 for ALK5.

-

Materials:

-

Purified recombinant GST-tagged ALK5 kinase domain.

-

Purified recombinant GST-tagged full-length Smad3 (as substrate).

-

[γ-³³P]ATP.

-

SB525334 at various concentrations.

-

Assay buffer (e.g., Tris buffer, pH 7.4, containing MgCl₂, MnCl₂, DTT).[11]

-

-

Procedure:

-

Incubate the purified ALK5 kinase domain with varying concentrations of SB525334 for a defined period (e.g., 10 minutes at 37°C).[11]

-

Add the substrate (GST-Smad3) and [γ-³³P]ATP to initiate the kinase reaction.[11]

-

Allow the reaction to proceed for a specific time.

-